molecular formula C19H23N3O3 B2747229 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 2097860-88-1

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea

Cat. No.: B2747229
CAS No.: 2097860-88-1
M. Wt: 341.411
InChI Key: VHOGRPMROMXPJD-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are key to understanding its behavior and reactivity. For the compound “Ethanone, 1-(3,4-dimethoxyphenyl)-”, which has some structural similarity to the compound , the molecular weight is 180.2005 .

Scientific Research Applications

Supramolecular Assembly and Dimerization

The study of urea derivatives, such as 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea, reveals their potential in supramolecular chemistry due to their ability to form strong hydrogen bonds. Research shows ureidopyrimidones, which share a structural resemblance, strongly dimerize in solution and solid states through quadruple hydrogen bonding, highlighting their utility in constructing supramolecular assemblies (Beijer et al., 1998).

Hydrogen Bonding and Molecular Complexation

The complexation behavior of heterocyclic ureas has been extensively studied, showing that these compounds can unfold and dimerize, forming multiple hydrogen bonds. This characteristic suggests that similar urea derivatives could be used as building blocks for designing molecular architectures that rely on specific and strong hydrogen-bonding interactions (Corbin et al., 2001).

Corrosion Inhibition

Urea derivatives have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. Studies on similar compounds demonstrate that urea derivatives can significantly reduce corrosion, acting through the adsorption on the metal surface and forming a protective layer. This suggests the potential application of this compound in corrosion protection formulations (Mistry et al., 2011).

Anticancer Drug Synthesis

The synthesis of urea derivatives is critical in developing small molecule anticancer drugs. For instance, specific urea compounds have been synthesized with high yield and are considered important intermediates in anticancer drug development. This underscores the relevance of researching urea derivatives, including this compound, in the synthesis of novel therapeutic agents (Zhang et al., 2019).

Crystal Engineering and Nonlinear Optics

Urea derivatives play a significant role in crystal engineering for nonlinear optics. Their ability to form stable and well-organized crystal structures makes them suitable candidates for materials with nonlinear optical properties. Research in this area can lead to the development of new materials for optical applications, indicating potential research paths for the compound (Zyss, 1984).

Properties

IUPAC Name

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-8-4-13(9-18(17)25-2)10-21-19(23)22-12-14-3-7-16(20-11-14)15-5-6-15/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGRPMROMXPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=CN=C(C=C2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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